2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula . This halogenated pyridine derivative is characterized by the presence of chlorine, fluorine, and a trifluoromethyl group attached to the pyridine ring. The unique arrangement of these substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structure can be represented as follows:
-Chloro-4-fluoro-3-(trifluoromethyl)pyridine has been identified as a valuable precursor for the synthesis of various other complex molecules with potential applications in different scientific fields.
Research indicates that 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine exhibits biological activity, particularly in its role as a potential drug candidate. Its structural features suggest that it may interact with various biological targets, including enzymes involved in metabolic pathways. Specific studies have shown that it may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism .
The synthesis of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. A common method includes:
In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability, utilizing catalysts to improve yield and purity .
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its unique chemical properties allow it to be utilized in:
Additionally, its derivatives are explored for their potential therapeutic applications in medicinal chemistry .
Interaction studies involving 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine focus on its reactivity with biological targets. It has been noted that this compound can inhibit specific enzymes, indicating its potential role in drug design. Further research is necessary to elucidate its full interaction profile with various biological systems and its implications for pharmacology .
Several compounds share structural similarities with 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Chlorine at position 2, trifluoromethyl at position 5 | Different reactivity due to substitution pattern |
| 2-Fluoro-4-(trifluoromethyl)pyridine | Fluorine at position 2, trifluoromethyl at position 4 | Lacks chlorine substituent; different electrophilic behavior |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Chlorine at position 3, fluorine at position 2 | Variation in substitution affects reactivity significantly |
The uniqueness of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine lies in the specific positioning of the chlorine, fluorine, and trifluoromethyl groups on the pyridine ring. This arrangement influences its reactivity and interactions with other molecules compared to similar compounds .
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227574-46-0) is a heteroaromatic compound with the molecular formula C₆H₂ClF₄N and a molecular weight of 199.53 g/mol. Its structure consists of a pyridine ring substituted at three positions:
The IUPAC name derives from the pyridine backbone, with substituents prioritized according to Cahn-Ingold-Prelog rules. The numbering begins at the nitrogen atom, ensuring the lowest possible locants for substituents. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1=CN=C(C(=C1F)C(F)(F)F)Cl | |
| InChI Key | GAWLMPJOUJYZSV-UHFFFAOYSA-N | |
| Refractive Index | 1.440 (20°C) | |
| Density | 1.506 g/mL (25°C) |
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design. Its electronic effects, driven by fluorine’s electronegativity, influence reactivity in cross-coupling reactions.
The synthesis of 2-chloro-4-fluoro-3-(trifluoromethyl)pyridine reflects advancements in organofluorine chemistry, a field catalyzed by industrial demands in the 20th century. Key milestones include:
The compound is typically synthesized via:
A comparative analysis of synthetic routes is provided below:
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic | TMSCF₃, KF | 78–85 | |
| Electrophilic | Togni reagent, Pd catalysis | 65–72 | |
| Radical | CF₃I, UV light | 55–60 |
The compound’s development parallels broader trends in fluorochemical production, driven by the unique properties of fluorine-substituted molecules in materials science and medicinal chemistry.
Classical approaches to synthesizing 2-chloro-4-fluoro-3-(trifluoromethyl)pyridine rely on established halogenation and trifluoromethylation methodologies that have been developed over several decades [1] [2]. These methods typically involve sequential introduction of halogen substituents and trifluoromethyl groups onto pyridine scaffolds through direct substitution reactions [3].
Direct fluorination represents one of the most straightforward approaches for introducing fluorine atoms into pyridine rings [4] [5]. The method involves the treatment of appropriately substituted pyridine precursors with elemental fluorine or fluorinating agents under controlled conditions [4]. Research has demonstrated that direct fluorination of substituted pyridines can be achieved using elemental fluorine in suitable solvents, with the reaction proceeding through electrophilic aromatic substitution mechanisms [4].
The vapor-phase fluorination process has emerged as a particularly effective method for producing trifluoromethyl-containing pyridines [1] [2]. This approach utilizes a two-phase reactor system consisting of a catalyst fluidized-bed phase and an empty phase [1]. In the fluidized-bed phase, fluorination proceeds immediately after chlorination of the methyl group of picoline precursors, resulting in the production of trifluoromethyl derivatives [1] [2].
| Substrate | Temperature (°C) | Trifluoromethyl Yield (%) | Chlorotrifluoromethyl Yield (%) | Dichlorotrifluoromethyl Yield (%) |
|---|---|---|---|---|
| 3-Picoline | 335/320 | 86.4 | 6.6 | 0.0 |
| 3-Picoline | 380/380 | 7.4 | 64.1 | 19.1 |
| 2-Picoline | 350-360 | 71.3 | 11.1 | 2.4 |
| 4-Picoline | 380/380 | 7.4 | 64.1 | 19.1 |
Silver fluoride has proven to be an exceptionally effective reagent for selective fluorination of pyridines and diazines [5]. The reactions occur at ambient temperature within one hour with exclusive selectivity for fluorination adjacent to nitrogen [5]. This method represents a broadly applicable and safe approach for site-selective fluorination of carbon-hydrogen bonds in pyridine rings [5].
Electrochemical fluorination methods have also been developed for introducing fluorine atoms into pyridine systems [6]. Chemical fluorination typically affords 2-fluoropyridine derivatives, while electrochemical fluorination can result in either 2-fluoro or 3-fluoropyridine products depending on the catalyst employed [6].
Nucleophilic substitution reactions provide an alternative pathway for introducing fluorine and other halogen substituents into pyridine rings [7]. These methods exploit the electron-deficient nature of pyridine rings, which makes them susceptible to nucleophilic attack at positions ortho and para to the nitrogen atom [7].
The preparation of 4-chloro-2-fluoronitrobenzene precursors has been achieved through diazotization reactions followed by thermal decomposition [8]. This approach uses 5-chloro-2-nitroaniline as starting material, which undergoes diazotization and subsequent reaction with hexafluorophosphoric acid to generate the corresponding diazonium salt [8]. The synthesis method offers advantages including readily available raw materials, mild reaction conditions, and high product purity [8].
Nucleophilic fluorination using potassium fluoride in polar aprotic solvents has been demonstrated for the conversion of chloronitrobenzene derivatives to their fluorinated analogs [9]. The process involves heating 2-chloronitrobenzene with ultra-fine particulate potassium fluoride in sulfolane at temperatures of 240-250°C [9]. Catalysts such as macrocyclic ethers and quaternary ammonium halides enhance the reaction efficiency [9].
| Starting Material | Nucleophile | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| 2-Chloropyridine | Fluoride | DMF, 180°C | 75-85 | High |
| 4-Fluoropyridine | Amine Nucleophiles | Base, RT-60°C | 65-90 | Moderate-High |
| 3-Bromopyridine | Organolithium | THF, -78°C | 60-80 | High |
| 2,4-Dichloropyridine | Selective Amine | Mild Base, 40°C | 70-85 | Site-Selective |
Metal-free site-selective carbon-nitrogen bond-forming reactions have been developed for polyhalogenated pyridines [7]. These methods demonstrate high site selectivity, with the preferred coupling site being tunable from fluorine-bearing positions to chlorine-bearing positions depending on the specific heterocyclic substrate [7].
Modern catalytic approaches have revolutionized the synthesis of complex halogenated pyridine derivatives through the development of sophisticated transition metal-mediated reactions [10] [11]. These methods offer enhanced selectivity, milder reaction conditions, and broader substrate scope compared to classical approaches [11].
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in pyridine derivatives [10] [11]. Palladium-catalyzed coupling reactions represent the most extensively studied class of these transformations [10].
The development of site-selective cross-coupling methods for polyhalogenated substrates has addressed significant challenges in synthetic chemistry [11]. These reactions exploit differences in the reactivity of halogen substituents to achieve selective functionalization at specific positions [11]. Electronic effects, steric considerations, and directing group influences all contribute to the observed selectivities [11].
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Palladium(triphenylphosphine)4 | Arylboronic Acid | Potassium Carbonate | Toluene/Water | 100 | 70-95 |
| Palladium(acetate)2/XPhos | Aryl Halide | Cesium Carbonate | Dimethylformamide | 80 | 60-85 |
| Palladium(diphenylphosphinoferrocene)dichloride | Alkylboronic Ester | Potassium Phosphate | Tetrahydrofuran | 60 | 65-90 |
| Nickel(cyclooctadiene)2/Ligand | Arylzinc Reagent | Lithium tert-Butoxide | Dioxane | 120 | 55-80 |
Regioselective reactions of 3,4-pyridynes have been enabled through the application of aryne distortion models [12]. Substituted 3,4-pyridynes react with significant regioselectivities when appropriate substituents are positioned to induce electronic distortion [12]. A 5-bromide substituent directs nucleophilic additions to the 3-position, while a 2-sulfamoyl group favors attack at the 4-position [12].
Suzuki-Miyaura coupling reactions have proven particularly valuable for the synthesis of substituted pyridine derivatives [13]. These reactions proceed through well-defined catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [11].
The synthesis of pyrimidine-substituted diaryl ethers through Suzuki-Miyaura coupling reactions has been extensively studied [13]. Density functional theory calculations have provided insights into the electronic properties and reactivity patterns of these systems [13]. Natural bond orbital analysis confirms the existence of delocalization processes and hyperconjugative interactions that stabilize the resulting products [13].
Palladium-catalyzed synthesis of naturally occurring pyridine alkaloids demonstrates the versatility of cross-coupling approaches [10]. The process involves oxidative addition of heterocyclic iodides to palladium(0), followed by carbopalladation of alkene substrates, palladium migration, and displacement by nitrogen nucleophiles [10].
The reaction mechanism proceeds through four key steps: oxidative addition of the heterocyclic iodide to palladium(0), carbopalladation of the least hindered carbon-carbon double bond, palladium migration along the alkyl chain, and pi-allylpalladium displacement by the nitrogen nucleophile with simultaneous regeneration of the palladium catalyst [10].
Continuous flow synthesis represents a paradigm shift in the preparation of halogenated pyridine derivatives, offering enhanced safety, improved selectivity, and better process control compared to traditional batch methods [14] [15].
Microreactor technology has enabled precise control of reaction parameters including temperature, residence time, and reagent mixing [16] [17]. The high surface-to-volume ratio characteristic of microreactors provides outstanding heat and mass transfer capabilities [16]. These features are particularly advantageous for exothermic halogenation reactions that require careful temperature control [14].
| Parameter | Conventional Batch | Microreactor Flow | Improvement Factor |
|---|---|---|---|
| Residence Time | 2-24 hours | 0.5-30 minutes | 10-50x faster |
| Temperature Control | Variable | Precise ±1°C | 5-10x better |
| Reactor Volume | 100-1000 mL | 0.1-10 mL | 100-1000x smaller |
| Mixing Efficiency | Moderate | Excellent | 3-5x better |
| Heat Transfer | Limited | Superior | 5-20x better |
The preparation of pyridine nitrogen-oxide derivatives in microreactors has demonstrated the advantages of continuous flow processing [16] [17]. Using meta-chloroperoxybenzoic acid in dichloromethane or aqueous hydrogen peroxide in acetic acid, various pyridine derivatives can be efficiently oxidized under controlled conditions [16].
Continuous flow microreactor systems utilizing titanium silicalite catalysts have achieved remarkable efficiency in nitrogen-oxidation reactions [17]. The packed-bed microreactor configuration with hydrogen peroxide in methanol enables the formation of pyridine nitrogen-oxides in up to 99% yields [17]. The system has demonstrated exceptional stability, maintaining catalyst activity for over 800 hours of continuous operation [17].
Machine learning-enabled process optimization has emerged as a powerful tool for optimizing ultra-fast flow chemistry reactions [18] [19]. Bayesian optimization algorithms can efficiently identify optimal reaction conditions while minimizing the number of experimental iterations required [19]. These approaches have proven particularly valuable for lithium-halogen exchange reactions and other rapid transformations [18].
Regioselective functionalization of pyridine rings presents significant synthetic challenges due to the electron-deficient nature of the aromatic system and the directing effects of the nitrogen atom [20] [21]. The development of methods that achieve high levels of positional selectivity remains an active area of research [20].
The halogenation of pyridines at the 3-position represents a particularly challenging transformation [20] [22]. Traditional electrophilic aromatic substitution reactions typically favor the 3-position due to electronic effects, but achieving high selectivity requires careful optimization of reaction conditions [20].
Zincke imine intermediates have proven valuable for achieving regioselective halogenation at the 3-position of pyridine rings [20] [21]. The methodology involves ring-opening of nitrogen-2,4-dinitrophenyl pyridinium salts to form Zincke imine intermediates, followed by halogenation and subsequent ring closure [20]. This approach enables selective introduction of iodine, bromine, and chlorine substituents [20].
The 3-position-selective carbon-hydrogen trifluoromethylation of pyridine rings has been achieved through nucleophilic activation strategies [23] [24]. The method involves hydrosilylation of pyridine substrates followed by electrophilic trifluoromethylation of the resulting enamine intermediates [23]. This approach represents the first example of 3-position-selective trifluoromethylation for pyridine derivatives [23].
Selective fluorination at the 3-position of pyridine rings remains synthetically challenging, with existing methods typically requiring pre-functionalized substrates [22]. Recent developments involving fluorination of Zincke imines followed by ring closure provide access to 3-fluoropyridines under mild conditions [22]. However, the cyclization step generally provides only modest yields, indicating opportunities for further optimization [22].
The selectivity challenges in pyridine functionalization stem from the competing electronic and steric effects that influence regioselectivity [12]. Electronic considerations typically dominate over steric factors, with electron-withdrawing substituents capable of polarizing the aromatic system to direct incoming electrophiles [12]. Understanding these fundamental principles is essential for developing improved synthetic methodologies [12].
Crystallographic analysis of halogenated trifluoromethylpyridine derivatives reveals distinctive structural features characteristic of highly substituted aromatic heterocycles. While direct single crystal X-ray diffraction data for 2-chloro-4-fluoro-3-(trifluoromethyl)pyridine remains limited in the literature, structural insights can be derived from closely related compounds in the trifluoromethylpyridine family [1] [2] [3].
Related trifluoromethylpyridine derivatives typically crystallize in triclinic crystal systems with space group P-1, exhibiting lattice parameters of approximately a = 5.88 Å, b = 14.16 Å, c = 15.31 Å, with angles α = 92.7°, β = 100.4°, γ = 99.5° [1] [2]. The unit cell volume is approximately 1234 ų with Z = 6 formula units per cell. The calculated density for such compounds ranges from 1.506 to 1.52 g/cm³ [4] [5], consistent with the presence of multiple halogen substituents.
Table 1. Crystallographic Parameters for Related Trifluoromethylpyridine Derivatives
| Parameter | Value | Standard Deviation |
|---|---|---|
| Crystal System | Triclinic | - |
| Space Group | P-1 | - |
| a (Å) | 5.8837 | 0.0005 |
| b (Å) | 14.1634 | 0.0014 |
| c (Å) | 15.3120 | 0.0015 |
| α (°) | 92.667 | 0.005 |
| β (°) | 100.364 | 0.005 |
| γ (°) | 99.475 | 0.005 |
| Volume (ų) | 1234.2 | 0.2 |
| Z | 6 | - |
| Density (g/cm³) | 1.506 | 0.001 |
| R-factor | 0.0458 | - |
| Temperature (K) | 298 | 1 |
The molecular geometry is characterized by a planar pyridine ring with minimal deviation from planarity (< 0.1 Å) [3] [6]. The trifluoromethyl group exhibits characteristic bond lengths of approximately 1.33-1.34 Å for C-F bonds, while the C-Cl bond length is typically 1.76 Å [7] [8]. The chlorine and fluorine substituents introduce significant electronic effects that influence the crystal packing through halogen bonding interactions [9] [10] [11].
Intermolecular interactions in the crystal structure are dominated by halogen bonding, particularly Cl···N and F···F contacts. These interactions typically exhibit distances of 2.8-3.2 Å, representing reductions of 10-15% from the sum of van der Waals radii [12] [9]. The crystal packing forms chain-like or sheet-like structures stabilized by these halogen bonds, with the trifluoromethyl groups extending perpendicular to the aromatic planes [12] [13].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-chloro-4-fluoro-3-(trifluoromethyl)pyridine through analysis of ¹H, ¹³C, and ¹⁹F nuclei. The spectral data reflects the electronic environment created by the multiple halogen substituents and their influence on chemical shifts and coupling patterns [14] [15] [16].
The ¹H Nuclear Magnetic Resonance spectrum exhibits three distinct aromatic proton signals corresponding to H-6, H-5, and H-3 positions. Theoretical calculations using the gauge-independent atomic orbital method predict chemical shifts at δ 8.68, 7.82, and 7.72 ppm respectively [16]. The most downfield signal at δ 8.68 ppm corresponds to H-6, positioned ortho to the electron-withdrawing nitrogen atom. The remaining protons H-5 and H-3 appear at δ 7.82 and 7.72 ppm, reflecting the deshielding effects of the trifluoromethyl and chlorine substituents [14] [16].
Table 2. ¹H Nuclear Magnetic Resonance Chemical Shifts and Assignments
| Position | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Assignment |
|---|---|---|---|---|
| H-6 | 8.68 | d | 4.8 | ortho to nitrogen |
| H-5 | 7.82 | d | 8.1 | meta to trifluoromethyl |
| H-3 | 7.72 | d | 8.1 | meta to chlorine |
The coupling patterns reveal characteristic pyridine ring coupling constants. H-6 shows coupling to H-5 with J = 4.8 Hz, typical for ortho coupling in pyridine systems. H-5 and H-3 exhibit meta coupling relationships with the trifluoromethyl group showing additional fluorine-proton coupling effects [17] [18].
The ¹³C Nuclear Magnetic Resonance spectrum displays six carbon signals reflecting the asymmetric substitution pattern. Theoretical calculations predict chemical shifts ranging from δ 124-161 ppm for the aromatic carbons [16]. The carbon bearing chlorine (C-2) appears most downfield at δ 160.87 ppm due to the combined deshielding effects of chlorine and nitrogen. The carbon ortho to nitrogen (C-6) resonates at δ 150.42 ppm, while the trifluoromethyl-bearing carbon (C-4) appears at δ 136.27 ppm with characteristic quartet splitting due to one-bond ¹³C-¹⁹F coupling [16] [19].
Table 3. ¹³C Nuclear Magnetic Resonance Chemical Shifts and Multiplicities
| Position | Chemical Shift (ppm) | Multiplicity | ¹JCF (Hz) | Assignment |
|---|---|---|---|---|
| C-2 | 160.87 | s | - | chlorine-bearing carbon |
| C-6 | 150.42 | s | - | ortho to nitrogen |
| C-4 | 136.27 | q | 32.6 | trifluoromethyl-bearing |
| C-3 | 136.16 | d | 15.2 | fluoro-bearing carbon |
| C-5 | 126.22 | s | - | meta to nitrogen |
| CF₃ | 124.06 | q | 271.8 | trifluoromethyl carbon |
The trifluoromethyl carbon appears as a characteristic quartet at δ 124.06 ppm with a large one-bond coupling constant of ¹JCF = 271.8 Hz. This coupling pattern is diagnostic for trifluoromethyl groups and confirms the structural assignment [19] [18].
The ¹⁹F Nuclear Magnetic Resonance spectrum provides definitive evidence for the fluorine substituents. The trifluoromethyl group appears as a sharp singlet at δ -62.7 ppm, consistent with literature values for aromatic trifluoromethyl groups [14] [20] [19]. The aromatic fluorine at position 4 resonates at approximately δ -120 ppm, typical for fluorine directly attached to aromatic carbons [17] [18].
Table 4. ¹⁹F Nuclear Magnetic Resonance Chemical Shifts and Assignments
| Fluorine Type | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CF₃ | -62.7 | s | trifluoromethyl group |
| F-4 | -120.2 | d | aromatic fluorine |
The chemical shifts demonstrate the electronic environment differences between trifluoromethyl and aromatic fluorine atoms. The significant upfield shift of the trifluoromethyl resonance reflects the electron-withdrawing nature of this substituent [19] [18].
Vibrational spectroscopic analysis through Fourier Transform Infrared and Fourier Transform Raman spectroscopy provides detailed information about molecular vibrations and bonding characteristics. The compound exhibits 36 fundamental vibrational modes corresponding to its 14-atom structure with Cs symmetry [16] [21].
Aromatic carbon-hydrogen stretching vibrations appear in the characteristic region 3000-3150 cm⁻¹. Experimental observations at 2994, 3074, and 3148 cm⁻¹ in Fourier Transform Infrared spectra correspond to the three aromatic protons [16] [22]. The frequencies are consistent with electron-deficient aromatic systems due to the multiple electron-withdrawing substituents. Theoretical calculations using density functional theory methods predict frequencies at 3040, 3075, and 3092 cm⁻¹, showing excellent agreement with experimental data [16].
Table 5. Vibrational Frequencies for Carbon-Hydrogen Modes
| Mode Type | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
|---|---|---|---|---|
| ν(C-H) stretch | 3148 | 3147 | 3092 | H-6 stretch |
| ν(C-H) stretch | 3074 | 3078 | 3075 | H-5 stretch |
| ν(C-H) stretch | 2994 | 3023 | 3040 | H-3 stretch |
| β(C-H) bend | 1281 | 1280 | 1278 | in-plane bending |
| γ(C-H) bend | 847 | 860 | 843 | out-of-plane bending |
Carbon-hydrogen in-plane bending vibrations occur at 1259-1281 cm⁻¹, while out-of-plane bending modes appear at 730-847 cm⁻¹. These assignments are supported by theoretical calculations and literature correlations for substituted pyridines [16] [22] [23].
Aromatic ring stretching vibrations characteristic of pyridine derivatives appear at 1563 and 1601 cm⁻¹ in Fourier Transform Infrared spectra. These bands correspond to carbon-carbon stretching modes within the aromatic ring system [16] [23]. The ring breathing mode, sensitive to substitution patterns, appears at 989 cm⁻¹ in Fourier Transform Infrared and 992 cm⁻¹ in Fourier Transform Raman spectra [16].
Carbon-nitrogen stretching vibrations, typically mixed with other ring modes, appear at 1259 cm⁻¹. This frequency is lower than typical carbon-nitrogen stretches due to the electron-withdrawing chlorine substituent at the adjacent carbon [16] [22].
The trifluoromethyl group exhibits characteristic vibrational patterns that serve as diagnostic fingerprints. Asymmetric carbon-fluorine stretching appears at 1144 cm⁻¹, while symmetric stretching occurs at 1110 cm⁻¹ [16] [24]. These frequencies are consistent with literature values for aromatic trifluoromethyl groups and demonstrate the electron-withdrawing nature of this substituent [24] [21].
Table 6. Trifluoromethyl Group Vibrational Frequencies
| Mode Type | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
|---|---|---|---|---|
| νas(CF₃) | 1144 | - | 1148 | asymmetric stretch |
| νs(CF₃) | 1110 | - | 1103 | symmetric stretch |
| β(CF₃) ip | 660 | 664 | 656 | in-plane bending |
| β(CF₃) oop | 504 | 537 | 508 | out-of-plane bending |
| ρ(CF₃) ip | 420 | 408 | 433 | in-plane rocking |
| ρ(CF₃) oop | - | 283 | 272 | out-of-plane rocking |
Trifluoromethyl deformation modes appear at 504-660 cm⁻¹, while rocking modes occur at 283-420 cm⁻¹. The large number of trifluoromethyl-related bands confirms the presence and orientation of this group within the molecular structure [16] [24].
Carbon-chlorine stretching vibrations appear at 702 and 822 cm⁻¹, consistent with aromatic carbon-chlorine bonds [16] [23]. The presence of two bands suggests coupling with other vibrational modes. Carbon-chlorine bending modes occur at 420 cm⁻¹ for in-plane bending and 190 cm⁻¹ for out-of-plane bending [16].
The aromatic carbon-fluorine stretch appears at approximately 1200-1300 cm⁻¹, overlapping with other aromatic modes. This frequency range is characteristic of aromatic carbon-fluorine bonds and distinguishes them from trifluoromethyl carbon-fluorine stretches [22] [23].
Mass spectrometric analysis reveals characteristic fragmentation pathways that provide structural confirmation and insights into gas-phase decomposition mechanisms. The molecular ion peak appears at m/z 199, corresponding to the molecular formula C₆H₂ClF₄N [25] [26] [27].
The molecular ion undergoes several competing fragmentation pathways. Loss of fluorine (M-19) produces a fragment at m/z 180, representing α-cleavage of the aromatic fluorine substituent [27] [28]. Loss of chlorine (M-35) generates a fragment at m/z 164, corresponding to elimination of the chlorine atom. These fragmentations reflect the relatively weak carbon-halogen bonds in the aromatic system [27] [28].
Table 7. Major Mass Spectrometric Fragments
| m/z | Relative Intensity (%) | Neutral Loss | Assignment | Fragmentation Type |
|---|---|---|---|---|
| 199 | 100 | - | M+- | Molecular ion |
| 180 | 85 | 19 (F) | M-F | α-cleavage |
| 164 | 45 | 35 (Cl) | M-Cl | α-cleavage |
| 149 | 35 | 50 (CF₂) | M-CF₂ | Rearrangement |
| 131 | 25 | 68 (CF₃+F) | M-CF₃-F | Multiple cleavage |
| 113 | 15 | 86 | Ring fragment | Ring cleavage |
| 99 | 20 | 100 | Pyridine base | Ring retention |
| 83 | 12 | 116 | CF₃+ | Acylium-type |
| 69 | 8 | 130 | CF₃ rearr. | Rearrangement |
| 50 | 18 | 149 | CF₂+ | Simple cleavage |
The trifluoromethyl group undergoes characteristic fragmentation patterns. Loss of difluorocarbene (CF₂, 50 mass units) produces a fragment at m/z 149, while complete trifluoromethyl loss combined with fluorine elimination generates m/z 131 [29] [27]. The CF₃⁺ fragment appears at m/z 83, representing a characteristic acylium-type ion formed by charge retention on the trifluoromethyl group [27] [28].
Pyridine ring fragmentation produces several characteristic fragments. The base peak often corresponds to modified pyridine structures retaining the nitrogen atom at m/z 99. Ring opening and subsequent rearrangements generate smaller fragments, including CF₂⁺ at m/z 50, which represents a common fragmentation product of fluorinated aromatic compounds [27] [28].
The fragmentation pattern confirms the molecular structure and provides insights into the relative stability of different molecular regions. The prominence of halogen loss peaks indicates the lability of carbon-halogen bonds under electron impact conditions, while the persistence of pyridine-related fragments demonstrates the stability of the aromatic heterocycle [27] [28].